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Compound of Interest

Compound Name: Hex-3-en-5-yn-1-ol

Cat. No.: B14559921

An In-depth Technical Guide to Hex-3-en-5-yn-1-
ol

This technical guide provides a comprehensive overview of the chemical properties and
structure of Hex-3-en-5-yn-1-ol, a bifunctional organic compound of interest to researchers,
scientists, and professionals in drug development. This document collates available data on its
structure, physicochemical properties, and spectroscopic characteristics.

Chemical Structure and Identification

Hex-3-en-5-yn-1-ol is a six-carbon chain alcohol containing both a double bond and a triple
bond. Its structure allows for sterecisomerism (E/Z) at the double bond, leading to two distinct
geometric isomers.

Table 1: Structural and Identification Data for Hex-3-en-5-yn-1-ol
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Identifier Data

IUPAC Name hex-3-en-5-yn-1-0l[1]

CAS Number 61753-36-4[1]

Molecular Formula CeHsO[1]

SMILES C#CC=CCCO[1]

InChi INChl=1S/C6H80/c1-2-3-4-5-6-7/h1,3-4,7H,5-
6H2[1]

InChlKey BRPYKGUPEIEWRQ-UHFFFAOYSA-NJ[1]

Physicochemical Properties

Experimental data on the physical properties of Hex-3-en-5-yn-1-ol are limited in publicly
available literature. The following table summarizes computed data from reliable chemical
databases. It is critical to note that these are theoretical estimations and should be used with
caution pending experimental verification.

Table 2: Computed Physicochemical Properties of Hex-3-en-5-yn-1-ol

Property Value Source
Molecular Weight 96.13 g/mol PubChem[1]
XLogP3 0.8 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 2 PubChem|[1]
Exact Mass 96.057514874 Da PubChem[1]
Topological Polar Surface Area  20.2 A2 PubChem[1]
Heavy Atom Count 7 PubChem[1]
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Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of Hex-3-en-5-
yn-1-ol. While a complete set of experimental spectra for both isomers is not readily available,
a 133C NMR spectrum for the (E)-isomer has been reported.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

A 13C NMR spectrum for (E)-Hex-3-en-5-yn-1-ol is available and provides insight into the
carbon framework of the molecule.[2]

Further experimental investigation is required to obtain a complete set of spectroscopic data,
including *H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for both the (E)
and (Z) isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis of Hex-3-en-5-yn-1-ol are not explicitly
described in the surveyed literature. However, based on known organic transformations, a
plausible synthetic pathway can be proposed.

Proposed Synthetic Workflow

The synthesis of Hex-3-en-5-yn-1-ol could potentially be achieved through the coupling of a
C2 acetylenic unit with a C4 electrophile containing a protected alcohol and a double bond, or
vice versa. A possible disconnection approach is illustrated below.
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Proposed Retrosynthetic Analysis

Hex-3-en-5-yn-1-ol

C-C disconnection \C-C disconnection

Protected 4-hydroxybut-1-ene synthon Acetylene synthon

Click to download full resolution via product page
Caption: Proposed retrosynthetic analysis for Hex-3-en-5-yn-1-ol.

A forward synthesis could involve the reaction of a protected 4-bromobut-2-en-1-ol with lithium
acetylide. This would be followed by deprotection of the alcohol to yield the target molecule.
The stereochemistry of the double bond would need to be controlled during the synthesis of the

butenol precursor.
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Proposed Synthetic Pathway

Step 1: Coupling

Protected 4-bromobut-2-en-1-ol Lithium Acetylide

+ Lithium Acetylide

Protected Hex-3-en-5-yn-1-ol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14559921#hex-3-en-5-yn-1-ol-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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